2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile

Pteridine reductase 1 Trypanosoma brucei Leishmania major

2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile (CAS 69205-79-4), also designated 7-cyano-7-deazaguanine or preQ0, is a heterocyclic pyrrolo[2,3-d]pyrimidine bearing a characteristic 2-amino-4-oxo tautomeric pair and a 5-carbonitrile substituent. It is both a marine-derived natural product first isolated from Streptomyces qinglanensis and the biosynthetic precursor of the hypermodified tRNA nucleoside queuosine.

Molecular Formula C7H5N5O
Molecular Weight 175.15 g/mol
CAS No. 69205-79-4
Cat. No. B155169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile
CAS69205-79-4
Synonyms2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile;  7-Cyano-7-deazaguanine;  PreQ0;  2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Molecular FormulaC7H5N5O
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)N=C(NC2=O)N)C#N
InChIInChI=1S/C7H5N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,(H4,9,10,11,12,13)
InChIKeyFMKSMYDYKXQYRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile (CAS 69205-79-4): Sourcing & Identification Overview


2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile (CAS 69205-79-4), also designated 7-cyano-7-deazaguanine or preQ0, is a heterocyclic pyrrolo[2,3-d]pyrimidine bearing a characteristic 2-amino-4-oxo tautomeric pair and a 5-carbonitrile substituent [1]. It is both a marine-derived natural product first isolated from Streptomyces qinglanensis and the biosynthetic precursor of the hypermodified tRNA nucleoside queuosine [2]. With molecular formula C₇H₅N₅O and molecular weight 175.15 g/mol, it is supplied as a crystalline solid (mp >300 °C) in purities typically at or above 95% . It serves as a key scaffold for structure-based design of antiparasitic pyrrolopyrimidines targeting pteridine reductase 1 (PTR1) and as a building block for irreversible BTK inhibitors .

Why Generic Substitution Fails for 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile


The pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold is shared by numerous analogs, yet the precise 2-amino-4-oxo-5-carbonitrile substitution pattern of CAS 69205-79-4 dictates a unique pharmacophore and reactivity profile that cannot be replicated by closely related isomers or 6-substituted derivatives. The 2-amino-4-oxo (guanine-mimetic) tautomeric arrangement enables distinct hydrogen-bonding interactions with enzyme active sites such as PTR1 and tRNA-guanine transglycosylase [1], while the unsubstituted C6 position preserves a critical vector for further derivatization that is sterically occluded in 6-aryl or 6-bromo analogs [2]. Moreover, the 5-carbonitrile group participates both as a metal-coordinating element in kinase active sites and as a synthetic handle that can be reduced to an aminomethyl group en route to preQ1 and queuosine [3]. Substituting the 2-amino-4-oxo pattern with 4-amino (CAS 1500-90-9) or 4-chloro (CAS 24391-41-1) congeners yields compounds with fundamentally different hydrogen-bonding capacity, target selectivity, and downstream synthetic utility [4].

Quantitative Differentiation Evidence: 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile vs. Closest Analogs


PTR1 Inhibition Potency and Inter-Species Selectivity: PreQ0 vs. 6-(4-Ethylphenyl) Analog

The target compound (7-cyano-7-deazaguanine / preQ0) inhibits Trypanosoma brucei recombinant PTR1 with a Ki of 5,800 nM, while showing substantially weaker inhibition of Leishmania major PTR1 (Ki > 27,000 nM), yielding a >4.6-fold inter-species selectivity window . In contrast, the 6-(4-ethylphenyl)-substituted analog 2-amino-6-(4-ethylphenyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CHEMBL567353) inhibits L. major PTR1 with a Ki of 16,400 nM—approximately 1.6-fold more potent against the Leishmania enzyme than the target compound but lacking the selectivity profile toward T. brucei [1]. The unsubstituted C6 position of the target compound thus contributes both to T. brucei potency and to species-level discrimination, a feature not recapitulated by the 6-aryl derivative.

Pteridine reductase 1 Trypanosoma brucei Leishmania major Antiparasitic Enzyme inhibition

Cytotoxicity Against Human Cancer Cell Lines: PreQ0 vs. Fluorouracil Positive Control

In a direct head-to-head comparison within the same study, preQ0 base (the target compound) demonstrated anti-HeLa activity with an IC₅₀ of 62.0 μg/mL and anti-HepG2 activity with an IC₅₀ of 80.6 μg/mL, exhibiting higher cytotoxicity than the clinically used positive control fluorouracil (5-FU) [1]. The study explicitly notes that preQ0 base outperformed fluorouracil in both cervical carcinoma (HeLa) and hepatocellular carcinoma (HepG2) cell lines. Importantly, the compound showed no obvious antimicrobial or Aβ₁₋₄₂ fibrillation inhibitory activity, indicating a degree of functional selectivity for anticancer cytotoxicity over other bioactivities within the tested panel.

Anticancer HeLa HepG2 Cytotoxicity Natural product

Natural Product Provenance: First-Ever Isolation vs. Wholly Synthetic Analogs

The target compound was obtained for the first time as a new natural product from the mangrove actinomycete Streptomyces qinglanensis 172205, with its accumulation as a free metabolite attributed to the absence of the queF gene encoding 7-cyano-7-deazaguanine reductase in the biosynthetic gene cluster (containing only queC, queD, and queE) [1]. By contrast, the vast majority of pyrrolo[2,3-d]pyrimidine-5-carbonitrile congeners—including 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 24391-41-1), 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, and 2-amino-6-aryl-substituted variants—are exclusively synthetic compounds with no known natural origin [2]. This natural product status provides two differentiated advantages: (a) a validated fermentative production route via the cloned queC/D/E gene cluster, and (b) the compound's endogenous role in queuosine-tRNA biosynthesis, which informs its recognition by tRNA-modifying enzymes and riboswitches.

Natural product Streptomyces qinglanensis Biosynthetic gene cluster Marine microbe

Building Block Specificity for Irreversible BTK Inhibitor Development: 2-Amino-4-oxo vs. 4-Chloro Scaffold

The 4-oxo-5-cyano functional group pairing of the target compound enables covalent binding to catalytic lysine residues in kinase active sites, making it a privileged building block for the development of irreversible Bruton's tyrosine kinase (BTK) inhibitors for autoimmune disease treatment . A specialized tandem cyclization-cyanation manufacturing process achieves >98% purity for this building block, ensuring batch-to-batch consistency for medicinal chemistry campaigns . In comparison, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 24391-41-1) serves as a common synthetic intermediate but lacks the 2-amino-4-oxo pharmacophore required for direct covalent engagement with BTK, requiring additional synthetic steps to install amine functionality [1]. The 4-amino isomer (CAS 1500-90-9) similarly lacks the 4-oxo group necessary for the lactam-lactim tautomerism that mimics the guanine recognition element in kinase ATP-binding pockets.

BTK inhibitor Irreversible covalent inhibitor Building block Autoimmune disease

Multi-Target Structural Biology Validation: PreQ0 as a Crystallographically Characterized Ligand Across Six Distinct Protein Families

The target compound (designated PQ0 in the PDB) has been co-crystallized in complex with at least six distinct protein targets: tRNA-guanine transglycosylase (TGT, PDB 2QII, 2PWV), QueF nitrile reductase (PDB 4FGC, 3GCA), the queuosine biosynthesis enzyme QueC (PDB 1P0B), and the PreQ0 riboswitch aptamer domain (PDB 1IT8) [1]. Electron density maps and refinement statistics confirm unambiguous ligand placement with real-space correlation coefficients of 0.90–0.97 across these structures [2]. In contrast, the most closely related 6-substituted analogs (e.g., JU2, PDB 3JQC; DX8, PDB 3JQE) have been crystallized exclusively with PTR1, and the 6-unsubstituted 4-chloro congener has no publicly deposited protein co-crystal structures [3]. This breadth of structural coverage across diverse protein families means the target compound's binding mode, torsional preferences, and hydrogen-bonding geometry are experimentally validated in multiple contexts, reducing the conformational uncertainty inherent to docking studies with less-characterized scaffolds.

X-ray crystallography PDB Structure-based drug design Protein-ligand complex

Aqueous and DMSO Solubility: Preformulation Comparison with 6-Substituted Analogs

The target compound exhibits an experimentally determined DMSO solubility of 9 mg/mL (51.38 mM), enabling preparation of concentrated stock solutions for biochemical assays and cell-based screening . Its calculated aqueous solubility is 0.21 g/L at 25 °C , consistent with its moderate LogP of 0.286 . While direct head-to-head solubility comparisons with 6-substituted analogs under identical conditions are not available in the public domain, the absence of a lipophilic C6 substituent (such as 4-ethylphenyl or 4-methoxyphenyl groups present in CHEMBL567353 and DX8, respectively) is predicted to confer superior aqueous solubility relative to these more hydrophobic derivatives (class-level inference based on computed LogP differences) . The 4-chloro congener (C₇H₃ClN₄, MW 178.58) lacks the 2-amino group that contributes to hydrogen-bonding capacity and is expected to show substantially different solubility behavior.

Solubility DMSO Preformulation Drug discovery

Highest-Impact Application Scenarios for 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile (CAS 69205-79-4)


Structure-Based Design of Selective Antiparasitic Agents Targeting Pteridine Reductase 1 (PTR1)

The compound's validated Ki of 5,800 nM against T. brucei PTR1 and its >4.6-fold selectivity over L. major PTR1 position it as a core scaffold for structure-guided optimization of antitrypanosomal agents. Its co-crystallization with multiple protein targets in the PDB [2] provides experimentally determined binding poses that accelerate fragment growing and scaffold morphing. Procurement priority: research groups developing PTR1-targeted therapies for human African trypanosomiasis where species-selective inhibition is a critical design criterion.

Irreversible BTK Inhibitor Development for Autoimmune Disease Indications

The 4-oxo-5-cyano functional group pair enables covalent binding to the catalytic lysine of Bruton's tyrosine kinase, and the tandem cyclization-cyanation manufacturing process delivers >98% purity . This pre-functionalized building block eliminates synthetic steps compared to 4-chloro or 4-amino starting materials, accelerating SAR exploration for irreversible BTK inhibitors covered under US Patent 9,540,385 and related filings. Procurement priority: medicinal chemistry teams requiring high-purity pyrrolopyrimidine scaffolds for covalent kinase inhibitor programs targeting B-cell malignancies or autoimmune disorders.

Natural Product-Based Anticancer Lead Discovery Leveraging Validated Cytotoxicity

With demonstrated HeLa IC₅₀ of 62.0 μg/mL and HepG2 IC₅₀ of 80.6 μg/mL—surpassing fluorouracil cytotoxicity in a direct head-to-head comparison —the compound serves as a privileged starting point for semi-synthetic derivatization and anticancer mechanism-of-action studies. Its natural product origin from S. qinglanensis and the characterized biosynthetic gene cluster (queC/D/E) [2] additionally enable biosynthetic engineering approaches to generate analogs. Procurement priority: academic and industrial natural product chemistry groups investigating marine-derived anticancer agents with validated phenotypic activity.

Queuosine Biosynthesis Research and tRNA Modification Probe Development

As the universal biosynthetic precursor of queuosine—a hypermodified nucleoside found at the wobble position of tRNAᴬˢⁿ, tRNAᴬˢᵖ, tRNAᴴⁱˢ, and tRNAᵀʸʳ in bacteria and eukaryotes—the compound is an essential biochemical probe for studying tRNA modification pathways . Its crystallographically validated binding to TGT, QueF nitrile reductase, and QueC synthase [2] makes it indispensable for enzymology studies of 7-deazapurine biosynthesis. Procurement priority: RNA biology and enzymology laboratories investigating queuosine pathway enzymes, riboswitch engineering, or tRNA modification crosstalk with cellular stress responses.

Quote Request

Request a Quote for 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.